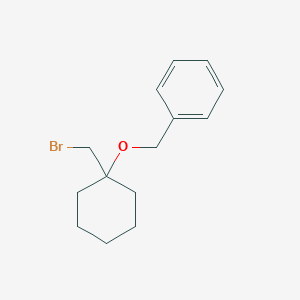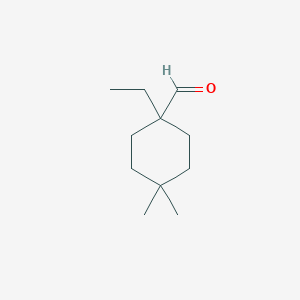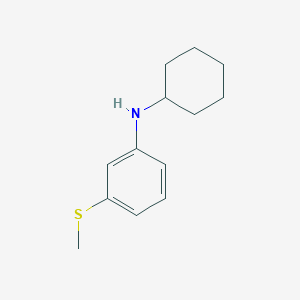![molecular formula C12H19NO B13317478 3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol](/img/structure/B13317478.png)
3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol is an organic compound with the molecular formula C12H19NO. It is a propanolamine derivative, characterized by the presence of an amino group attached to a propanol backbone, with a 2-methylphenyl group attached to the nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol typically involves the reaction of 2-methylphenyl ethylamine with an appropriate propanol derivative under controlled conditions. One common method involves the reductive amination of 2-methylphenyl ethylamine with 3-chloropropanol in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halides or esters.
科学的研究の応用
3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of β-adrenergic receptor modulation.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes
作用機序
The mechanism of action of 3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as β-adrenergic receptors. By binding to these receptors, the compound can modulate downstream signaling pathways, including the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels. This modulation can lead to various physiological effects, such as changes in heart rate and smooth muscle relaxation .
類似化合物との比較
Similar Compounds
Propranolol: A β-adrenergic blocker used as an antihypertensive and antianginal agent.
Bevantolol: A β1-adrenoceptor antagonist used for the treatment of angina pectoris and hypertension.
Uniqueness
3-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol is unique due to its specific structural features, such as the presence of a 2-methylphenyl group and a propanolamine backbone. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C12H19NO |
|---|---|
分子量 |
193.28 g/mol |
IUPAC名 |
3-[1-(2-methylphenyl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-10-6-3-4-7-12(10)11(2)13-8-5-9-14/h3-4,6-7,11,13-14H,5,8-9H2,1-2H3 |
InChIキー |
ZSCHLGKRCBNDDT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(C)NCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B13317408.png)


![{3-[(3,3-Dimethylcyclohexyl)amino]propyl}dimethylamine](/img/structure/B13317424.png)



![(Butan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13317444.png)
![3-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13317453.png)
![1-Azaspiro[5.5]undec-3-ene](/img/structure/B13317454.png)
![2-(2-Methoxyacetyl)spiro[4.4]nonan-1-one](/img/structure/B13317457.png)
![2-[1-(Aminomethyl)-3-methylcyclobutoxy]ethan-1-ol](/img/structure/B13317458.png)


